molecular formula C9H10O3 B175472 Methoxyphenylacetic acid CAS No. 1701-77-5

Methoxyphenylacetic acid

Cat. No. B175472
CAS RN: 1701-77-5
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-UHFFFAOYSA-N
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Description

Methoxyphenylacetic acid, also known as α-Methoxyphenylacetic acid or MOPA, is a derivative of mandelic acid and is used in various organic reactions . It has a molar mass of 166.18 g/mol and its Hill formula is C₉H₁₀O₃ .


Synthesis Analysis

The synthesis of Methoxyphenylacetic acid involves the reaction of methoxybenzene acetonitrile with sodium hydroxide . Another method involves tandem catalysis from styrene and methanol with Co3O4/CuCo2O4 heterostructures .


Molecular Structure Analysis

The molecular structure of Methoxyphenylacetic acid is represented by the Hill formula C₉H₁₀O₃ . It is a white to almost white crystalline powder .


Chemical Reactions Analysis

Methoxyphenylacetic acid, like other carboxylic acids, can donate hydrogen ions if a base is present to accept them. They react with all bases, both organic and inorganic . The reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

Methoxyphenylacetic acid is a white to almost white crystalline powder . It has a melting point of 68 - 72 °C . It does not react rapidly with air or water .

Scientific Research Applications

Fluorimetric Estimation in Brain Tissue

Methoxyphenylacetic acid, specifically 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), has been identified in the caudate nucleus of normal animals across several species. A fluorimetric method for its estimation in brain tissue has been developed, highlighting its presence and potential role in neurological processes (Sharman, 1963).

Clinical Assay Development

In the clinical domain, methods have been developed for assaying 4-hydroxy-3-methoxyphenylacetic acid in human urine, using techniques such as liquid chromatography with electrochemical detection. This compound is found in increased amounts in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease, indicating its significance in clinical diagnostics (Morrisey & Shihabi, 1979).

Metabolomics in Rheumatoid Arthritis

A study in metabolomics identified 4-methoxyphenylacetic acid as a potential biomarker in patients with rheumatoid arthritis. This compound was among others that showed significant differences in serum levels between rheumatoid arthritis patients and healthy controls, indicating its role in the metabolic disturbances associated with this condition (Li et al., 2018).

Synthetic Technology

From a synthetic chemistry perspective, 4-methoxyphenylacetic acid has been prepared from anisole through various chemical reactions, illustrating its applicability in chemical synthesis and the development of novel synthetic methodologies (Zhu Jin-tao, 2011).

Plant Biosynthesis and Metabolism

In the field of plant biochemistry, studies have been conducted on the biosynthesis and metabolism of hydroxyphenylacetic acids, including methoxyphenylacetic acid, in higher plants. These studies have expanded our understanding of the metabolic pathways and biosynthetic processes of such compounds in the plant kingdom (Kindl, 1969).

Safety And Hazards

Methoxyphenylacetic acid is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It can cause serious eye damage . It is recommended to wear personal protective equipment/face protection and avoid dust formation .

properties

IUPAC Name

2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9020829
Record name 2-Methoxy-2-phenylacetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
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Product Name

Methoxyphenylacetic acid

CAS RN

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8
Record name Methoxyphenylacetic acid
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Record name Methoxyphenylacetic acid, (-)-
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Record name alpha-Methoxyphenylacetic acid
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Record name Methoxyphenylacetic acid
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Record name Benzeneacetic acid, .alpha.-methoxy-
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Record name (±)-(methoxy)phenylacetic acid
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Record name (S)-(-)-alpha-methoxyphenylacetic acid
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Record name Methoxy(phenyl)acetic acid
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Record name METHOXYPHENYLACETIC ACID
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Record name Methoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
YP Chen, YM Chen, M Tang - Fluid Phase Equilibria, 2009 - Elsevier
The solid solubilities of cinnamic acid, phenoxyacetic acid and 4-methoxyphenylacetic acid in supercritical carbon dioxide were measured using a semi-flow apparatus. The …
Number of citations: 48 www.sciencedirect.com
S Roffler-Tarlov, DF Sharman… - British journal of …, 1971 - ncbi.nlm.nih.gov
… The administration of probenecid to mice increased the concentration of 4-hydroxy-3-methoxyphenylacetic acid (HVA) in the striatum, but did not raise the concentration of 3,4-dihydroxyphenylacetic …
Number of citations: 214 www.ncbi.nlm.nih.gov
WH Preston Jr, JW Mitchell, W Reeve - Science, 1954 - science.org
Alpha-methoxyphenylacetic acid (1)(MiOPA) was recently reported to have marked plant growth-modifying properties and to be readily translocated by bean and some other plants (2). …
Number of citations: 67 www.science.org
H Sadeghian, N Attaran, Z Jafari, MR Saberi… - Bioorganic & medicinal …, 2009 - Elsevier
… Our interest in 4-methoxyphenylacetic acid derivatives as lipoxygenase inhibitors emerges from the early work by our groups, in which the soybean 15-lipoxygenase inhibition of …
Number of citations: 33 www.sciencedirect.com
DF Sharman - British Journal of Pharmacology and …, 1963 - Wiley Online Library
… No significant fluorescence was developed with 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, 4-hydroxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid and 5-hydroxy-…
Number of citations: 105 bpspubs.onlinelibrary.wiley.com
J Chen, YG Zheng, YC Shen - Biotechnology and applied …, 2008 - Wiley Online Library
Resting cells of Bacillus subtilis ZJB‐063 were used for the direct transformation of MOPAN (p‐methoxyphenylacetonitrile) to MOPAA (p‐methoxyphenylacetic acid), which is an …
Number of citations: 23 iubmb.onlinelibrary.wiley.com
JW Mitchell, PJ Linder, MB Robinson - Botanical Gazette, 1961 - journals.uchicago.edu
… Introduction It was reported that a-methoxyphenylacetic acid (MOPA) and some related methoxy compounds have marked growth-modifying properties and that MOPA, or a metabolite …
Number of citations: 17 www.journals.uchicago.edu
E Baciocchi, M Bietti - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
A kinetic study of the oxidation of 4-methoxyphenylacetic acid (AnCH2CO2H: An = 4-… indicating that in the oxidation of 4-methoxyphenylacetic acid by CoIIIW, ionization of the carboxylic …
Number of citations: 11 pubs.rsc.org
R García, JM Seco, SA Vázquez… - The Journal of …, 2002 - ACS Publications
A novel methodology that allows the assignment of the absolute configuration of chiral secondary alcohols by NMR using only one derivative is presented. All that is needed is (a) the …
Number of citations: 60 pubs.acs.org
DF Sharman - British Journal of Pharmacology and Chemotherapy, 1967 - ncbi.nlm.nih.gov
METHODS Female albino mice of a single strain were used. Drugs were administered intraperitoneally, dissolved in a 0.9% w/v solution of sodium chloride. Probenecid was dissolved …
Number of citations: 43 www.ncbi.nlm.nih.gov

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